![molecular formula C8H10O B14589846 Bicyclo[4.2.0]oct-4-en-2-one CAS No. 61207-68-9](/img/structure/B14589846.png)
Bicyclo[4.2.0]oct-4-en-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bicyclo[420]oct-4-en-2-one is a bicyclic compound characterized by its unique structure, which consists of two fused rings
Preparation Methods
Synthetic Routes and Reaction Conditions
Bicyclo[4.2.0]oct-4-en-2-one can be synthesized through several methods. One common approach involves the [2+2] ketene cycloaddition reaction, which forms the bicyclic structure . Another method includes the use of rhodium (I) complexes to catalyze the formation of bicyclo[4.2.0]octa-1,5,7-trienes from terminal aryl alkynes . This synthesis proceeds through a sequence of head-to-tail homocoupling and zipper annulation of the resulting gem-enyne .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to the specialized nature of its applications. the synthetic routes mentioned above can be scaled up for industrial purposes with appropriate optimization of reaction conditions and catalysts.
Chemical Reactions Analysis
Types of Reactions
Bicyclo[4.2.0]oct-4-en-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different functionalized derivatives.
Reduction: Reduction reactions can lead to the formation of more saturated bicyclic compounds.
Substitution: The compound can undergo substitution reactions, particularly at the positions adjacent to the carbonyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like ceric ammonium nitrate for oxidation , and reducing agents such as hydrogen gas in the presence of a catalyst for reduction reactions . Substitution reactions often involve nucleophiles that target the electrophilic carbonyl carbon.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield various ketones and aldehydes, while reduction typically produces more saturated bicyclic compounds.
Scientific Research Applications
Bicyclo[4.2.0]oct-4-en-2-one has several scientific research applications:
Mechanism of Action
The mechanism of action of bicyclo[4.2.0]oct-4-en-2-one involves its reactivity towards various chemical reagents. The compound’s bicyclic structure and the presence of a carbonyl group make it a versatile intermediate in organic synthesis. The molecular targets and pathways involved in its reactions depend on the specific reagents and conditions used .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.2.1]heptane:
Bicyclo[3.3.0]octane: This compound has a different arrangement of carbon atoms in its bicyclic structure.
Bicyclo[2.2.2]octane:
Uniqueness
Bicyclo[4.2.0]oct-4-en-2-one is unique due to its specific ring structure and the presence of a carbonyl group, which imparts distinct reactivity and potential for various applications in synthesis and materials science.
Properties
CAS No. |
61207-68-9 |
|---|---|
Molecular Formula |
C8H10O |
Molecular Weight |
122.16 g/mol |
IUPAC Name |
bicyclo[4.2.0]oct-4-en-2-one |
InChI |
InChI=1S/C8H10O/c9-8-3-1-2-6-4-5-7(6)8/h1-2,6-7H,3-5H2 |
InChI Key |
OKRFXSSUPJEPAL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C1C=CCC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


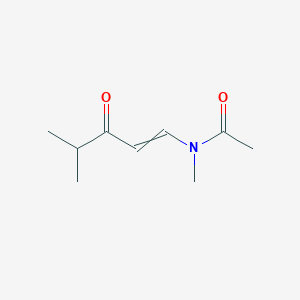
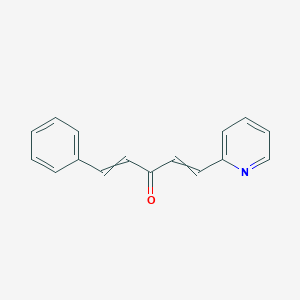
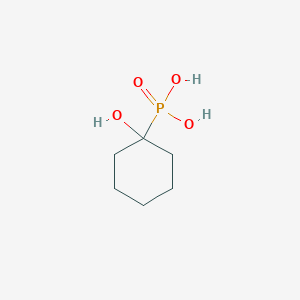
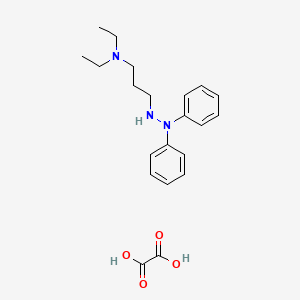

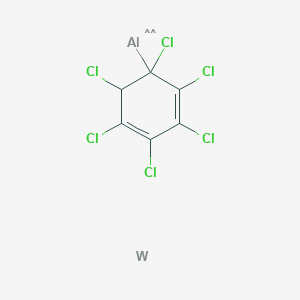

![Acetamide, N-[2-[2-(acetyloxy)propyl]-5-methylphenyl]-](/img/structure/B14589803.png)

![(3-{3-Methoxy-2-[(oxiran-2-yl)methoxy]propoxy}propyl)(methyl)dipentylsilane](/img/structure/B14589806.png)
![6'-(Hydroxymethyl)-2',3'-dimethoxy[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B14589817.png)

![2-[2-(Nitromethylidene)tetrahydropyrimidin-1(2H)-yl]ethan-1-ol](/img/structure/B14589831.png)
![Dibutyl(ethyl)[2-(triethoxysilyl)ethyl]silane](/img/structure/B14589837.png)
